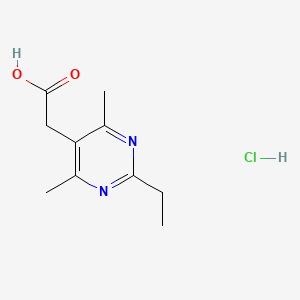

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride

CAS No.: 2094145-48-7

Cat. No.: VC5095162

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094145-48-7 |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 |

| IUPAC Name | 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H |

| Standard InChI Key | KEICPJRWSJBIDC-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2, 4, and 6. A 2-ethyl group and two methyl groups occupy positions 2, 4, and 6, respectively, while position 5 is linked to an acetic acid group. The hydrochloride salt forms via protonation of the pyrimidine nitrogen, confirmed by its InChI key KEICPJRWSJBIDC-UHFFFAOYSA-N .

Key Features:

-

Pyrimidine Ring: Aromatic stability and planar geometry facilitate π-π stacking in biological systems.

-

Substituents: Ethyl and methyl groups enhance lipophilicity, influencing membrane permeability.

-

Acetic Acid Moiety: Provides a carboxylic acid functional group for conjugation or salt formation.

Physicochemical Data

The compound’s solubility profile aligns with its ionic hydrochloride form, enabling use in aqueous reaction systems . Its melting point and boiling point remain unspecified in available literature, though analogous pyrimidine derivatives typically exhibit melting points above 150°C .

Synthesis and Optimization

Industrial Synthesis Routes

The primary synthesis involves reacting 2-ethyl-4,6-dimethylpyrimidine with chloroacetic acid under controlled conditions.

Reaction Scheme:

Key parameters:

-

Temperature: 50–80°C to balance reaction rate and byproduct formation.

-

Catalyst: Triethylamine or sodium acetate for deprotonation .

-

Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Analytical Characterization

These methods confirm the compound’s structure and purity, critical for pharmaceutical applications .

Applications in Pharmaceutical Research

Enzyme Inhibition

The pyrimidine ring mimics purine bases, enabling interaction with enzyme active sites. For example:

-

Dihydrofolate Reductase (DHFR): Targeted by trimethoprim analogs for antibiotic effects .

-

Kinases: Methyl and ethyl groups may occupy hydrophobic pockets in kinase inhibitors.

| Risk | Precautionary Measure | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves and lab coat | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory irritation (H335) | Use in fume hood with respiratory protection |

Disposal Guidelines

-

Incinerate in a certified facility at >1000°C.

-

Neutralize aqueous solutions with sodium bicarbonate before disposal .

Comparative Analysis with Analogues

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid HCl | 1803599-74-7 | Lacks 2-ethyl group | |

| 4,6-Dimethyl-2-hydroxypyrimidine HCl | 34289-60-6 | Hydroxy substitution at position 2 |

The 2-ethyl group in the target compound increases steric bulk, potentially enhancing binding specificity in biological targets .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume